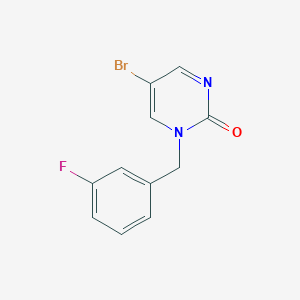![molecular formula C21H17N3O6S B2958168 N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428373-43-6](/img/structure/B2958168.png)
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole and its derivatives are crucial in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Synthesis Analysis
Indole is produced by a variety of techniques . For instance, to create equivalent substituted N 1-acetyl-3-piperazinyl indole derivatives, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide were reacted with the derivatives of substituted N-alkyl acetyl indoxyl .Molecular Structure Analysis
Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It has a solid crystalline structure .Chemical Reactions Analysis
Indole undergoes substitution, primarily at the C-3 position . It is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical and Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamides, including compounds structurally related to the one , have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological functions. The synthesis and evaluation of indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids have shown significant inhibitory activity against human carbonic anhydrases, particularly hCA I and hCA XII isoforms. These hybrids are potent inhibitors, with some compounds exhibiting greater potency than the standard drug acetazolamide, suggesting their potential as selective inhibitors for CA isoforms (Singh et al., 2020).
Antimicrobial and Antioxidant Activities
Another domain of application is the antimicrobial and antioxidant properties of sulfonamide-based compounds. Research has demonstrated the efficacy of such compounds, including those derived from furan-2-carbonyl, in antibacterial, antiurease, and antioxidant activities. These findings underline the versatility of sulfonamide derivatives in addressing a broad spectrum of biological targets (Sokmen et al., 2014).
Antitumor and Antimalarial Potential
Sulfonamide derivatives have also been investigated for their potential in cancer and malaria treatment. Studies involving computational calculations and molecular docking have identified sulfonamide compounds with promising antimalarial activity. This research opens up avenues for utilizing these compounds in developing novel therapeutics for malaria and possibly COVID-19, given their inhibitory effects on relevant enzymes and proteins (Fahim & Ismael, 2021).
Hybrid Compound Development
The hybridization of sulfonamides with various pharmaceutically active moieties has led to the development of compounds with enhanced biological activities. This strategy has yielded sulfonamide hybrids with a broad spectrum of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. Recent advances highlight the significance of such hybrids in medicinal chemistry and drug development (Ghomashi et al., 2022).
Mécanisme D'action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .
Mode of action
The mode of action of indole derivatives and sulfonamide-based compounds can vary widely depending on their specific structures and the receptors they interact with. Generally, they can inhibit or activate certain biological pathways by binding to specific receptors .
Biochemical pathways
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific biochemical pathways affected by a particular indole derivative would depend on its structure and target.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might inhibit cell proliferation or induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-23-17-12-15(6-7-18(17)30-21(23)26)31(27,28)22-14-5-4-13-8-9-24(16(13)11-14)20(25)19-3-2-10-29-19/h2-7,10-12,22H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJLLHDKZZDELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
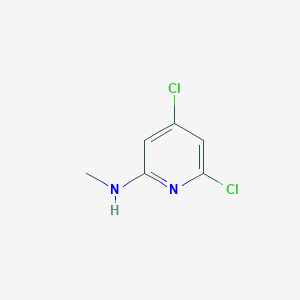
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
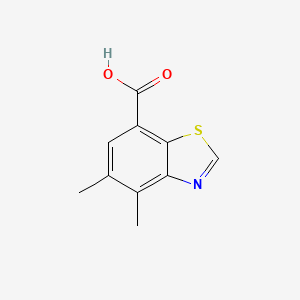
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)

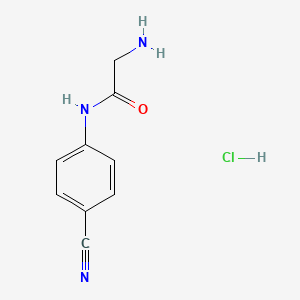

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)
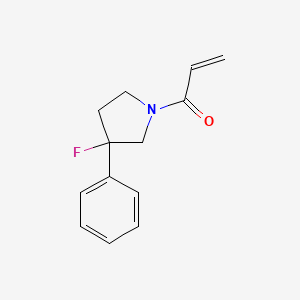

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)
